Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate
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Overview
Description
Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate is a complex organic compound with a unique structure that includes a dimethylamino group, a sulfonyl group, a nitro group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-nitro-4-phenoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group. This is followed by sulfonylation using sulfonyl chloride under basic conditions to form the sulfonyl group. The final step involves esterification with methanol to produce the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles such as primary and secondary amines.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Primary and secondary amines, solvents like dioxane.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted amines.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)propionate: Similar in structure but lacks the sulfonyl and nitro groups.
Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate: Contains a dimethylamino group but has different functional groups and a chroman ring.
Uniqueness
Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl and nitro groups, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C17H17N3O7S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 3-[(E)-dimethylaminomethylideneamino]sulfonyl-5-nitro-4-phenoxybenzoate |
InChI |
InChI=1S/C17H17N3O7S/c1-19(2)11-18-28(24,25)15-10-12(17(21)26-3)9-14(20(22)23)16(15)27-13-7-5-4-6-8-13/h4-11H,1-3H3/b18-11+ |
InChI Key |
YPJZKQJKYXBDDW-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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